![molecular formula C20H27ClN2O2 B605257 Ajmalan-17(R),21|A-diol hydrochloride CAS No. 4410-48-4](/img/structure/B605257.png)
Ajmalan-17(R),21|A-diol hydrochloride
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Overview
Description
Ajmaline hydrochloride is an alkaloid found in the root of Rauwolfia serpentina, among other plant sources. It is a class Ia antiarrhythmic agent that apparently acts by changing the shape and threshold of cardiac action potentials.
Scientific Research Applications
Total Synthesis of Alkaloids
The compound has been involved in the study of the total synthesis of certain alkaloids. Research on the synthesis of C-19 methyl substituted sarpagine alkaloids, such as dihydroperaksine-17-al and dihydroperaksine, included the use of similar compounds. This process utilized a critical haloboration reaction and a controlled oxidation-epimerization sequence, which is significant for functionalizing the C(20)-C(21) double bond in ajmaline-related indole alkaloids (Edwankar et al., 2011).
Microbial Production of Diols
Research has investigated the microbial production of diols, considering them as platform green chemicals. Specifically, compounds like 1,3-propanediol (1,3-PDO), 1,2-propanediol (1,2-PDO), 2,3-butanediol (2,3-BDO), and 1,4-butanediol (1,4-BDO) can be biotechnologically produced from renewable materials. This method is significant for sustainable chemistry and green chemical processes (Zeng & Sabra, 2011).
Biosynthesis of Antiarrhythmic Alkaloid Ajmaline
The biosynthesis of ajmaline, an antiarrhythmic alkaloid, involves a newly-detected reductase enzyme that specifically converts related compounds through an NADPH-dependent reaction into 17-O-acetylnorajmaline. This step is crucial in the biosynthesis pathway of ajmaline in Rauvolfia, showcasing the compound's importance in medicinal chemistry (Gao et al., 2002).
Ajmaline Alkaloid Group
The compound is associated with the ajmaline group of indole alkaloids, where there have been significant advancements in the chemistry and biosynthesis of these compounds. The ajmaline alkaloids contain the polycyclic ajmalan ring system, which is significant in medicinal and organic chemistry (Lounasmaa & Hanhinen, 2001).
Involvement in Alkaloid Biosynthesis and Structural Biology
The biosynthetic pathway of monoterpenoid indole alkaloid ajmaline in Rauvolfia has been comprehensively studied. Understanding this pathway is crucial for exploring the potential of the ajmalan-17(R),21|A-diol hydrochloride in the biosynthesis of related compounds. The pathway's elucidation also opens doors for enzyme engineering and metabolic steering, showcasing the compound's significance in biotechnological applications (Wu et al., 2016).
properties
CAS RN |
4410-48-4 |
---|---|
Product Name |
Ajmalan-17(R),21|A-diol hydrochloride |
Molecular Formula |
C20H27ClN2O2 |
Molecular Weight |
362.9 |
IUPAC Name |
13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;1H |
InChI Key |
FNCWZVOLGCRECX-RIJWWRIUSA-N |
SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Ajmaline hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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